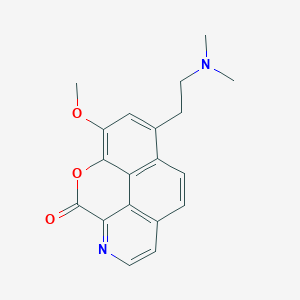
20S,24S-dihydroxydammer-25-en-3-one
Vue d'ensemble
Description
20S,24S-Dihydroxydammer-25-en-3-one is a tetracyclic triterpenoid compound. It is characterized by the presence of hydroxy groups at positions 20 and 24 and an oxo group at position 3. This compound has been isolated from the stems of the plant Aglaia abbreviata . It is known for its unique structural properties and potential biological activities.
Applications De Recherche Scientifique
20S,24S-Dihydroxydammer-25-en-3-one has several scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid structures and their reactivity.
Biology: Investigated for its role as a plant metabolite and its potential biological activities.
Medicine: Studied for its cytotoxic effects against human cancer cell lines.
Mécanisme D'action
Target of Action
It has been found to exhibit cytotoxicity against human cancer cell lines , suggesting that it may interact with cellular targets involved in cancer progression.
Mode of Action
Its cytotoxic activity against human cancer cell lines suggests that it may induce cell death or inhibit cell proliferation
Biochemical Pathways
The specific biochemical pathways affected by 20S,24S-dihydroxydammer-25-en-3-one are currently unknown. Given its cytotoxic activity, it may influence pathways related to cell survival and death, such as apoptosis or autophagy
Result of Action
This compound has been found to exhibit cytotoxic activity against human cancer cell lines . This suggests that the compound may induce cell death or inhibit cell proliferation in these cells.
Analyse Biochimique
Biochemical Properties
20S,24S-dihydroxydammer-25-en-3-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit cytotoxicity against human cancer cell lines . The compound’s interactions with enzymes and proteins are crucial for its biochemical activity. These interactions often involve binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce cytotoxic effects in human cancer cell lines, which suggests its potential role in modulating cell proliferation and apoptosis . Additionally, it may impact cellular metabolism by interacting with metabolic enzymes and altering their activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, which further influences cellular functions. The compound’s ability to form intermolecular hydrogen bonds also plays a role in its molecular interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can form stable intermolecular hydrogen bonds, which may contribute to its sustained activity over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as cytotoxicity against cancer cells . At higher doses, it may cause toxic or adverse effects. Understanding the dosage thresholds and potential toxicities is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . The compound’s role as a plant metabolite further highlights its involvement in plant metabolic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its biological effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with other biomolecules and its overall biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 20S,24S-dihydroxydammer-25-en-3-one typically involves the extraction from natural sources such as the stems of Aglaia abbreviata or the floral spikes of Betula platyphylla . The extraction process often includes the use of solvents like ethanol to obtain the compound in its pure form.
Industrial Production Methods: While specific industrial production methods are not well-documented, the extraction from natural sources remains the primary method. The process involves harvesting the plant material, drying it, and then using solvents to extract the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 20S,24S-Dihydroxydammer-25-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The hydroxy groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of esters or ethers.
Comparaison Avec Des Composés Similaires
Dammarane: A parent hydride of 20S,24S-dihydroxydammer-25-en-3-one.
Triterpenoids: Compounds with similar tetracyclic structures and biological activities.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both hydroxy and oxo groups. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities.
Propriétés
IUPAC Name |
(5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5S)-2,5-dihydroxy-6-methylhept-6-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-19(2)22(31)12-18-30(8,33)21-11-16-28(6)20(21)9-10-24-27(5)15-14-25(32)26(3,4)23(27)13-17-29(24,28)7/h20-24,31,33H,1,9-18H2,2-8H3/t20-,21+,22+,23+,24-,27+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFYAHQFDJKVSZ-QCIZWGLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H](CC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


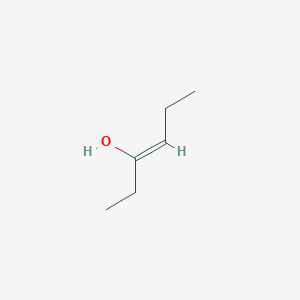
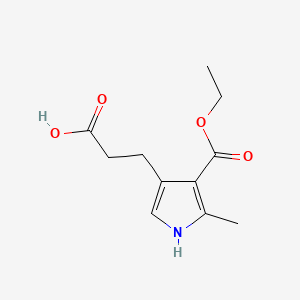

![1-S-[(1Z)-6-(methylsulfanyl)-N-(sulfonatooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257756.png)

![(9R,10S,13R,17R)-3-hydroxy-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1257759.png)

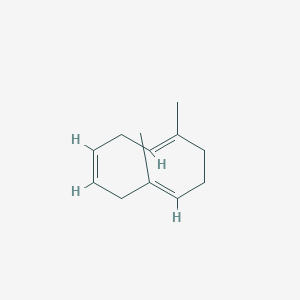

![(3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[(2R,3S,4R)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,10Z,15Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B1257765.png)
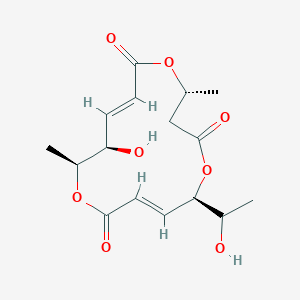
![methyl (15R,16R,18S)-16-methoxy-4,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1257769.png)
![(Z,2Z)-4-amino-2-[amino(phenylsulfanyl)methylidene]-3-isocyano-4-phenylsulfanylbut-3-enenitrile](/img/structure/B1257770.png)
